Structural Differentiation of WZ4141R vs. the Active Compound WZ4141
WZ4141R is structurally distinguished from its closest analog, the active kinase inhibitor WZ4141, by its side chain. WZ4141R contains a saturated propanamide group, while WZ4141 contains an acrylamide moiety [1]. This distinction is defined by their SMILES notations, confirming WZ4141R is the saturated precursor in the synthesis of the active, acrylamide-containing compound WZ4141 .
| Evidence Dimension | Chemical Structure (SMILES Notation) |
|---|---|
| Target Compound Data | O=C(CC)NC1=CC(OC2=C3C(NC=C3)=NC=C2)=CC=C1 (Propanamide side chain) |
| Comparator Or Baseline | O=C(C=C)NC1=CC(OC2=C3C(NC=C3)=NC=C2)=CC=C1 (Acrylamide side chain) |
| Quantified Difference | Target compound has a CH2CH3 group (saturated) where the comparator has a CH=CH2 group (unsaturated). |
| Conditions | Analysis of vendor-provided SMILES strings and molecular formulas [1]. |
Why This Matters
This structural difference defines its utility as a specific synthetic intermediate rather than an active pharmaceutical ingredient, guiding proper procurement for chemical synthesis.
- [1] Adooq Bioscience. (n.d.). WZ4141 | Datasheet. Retrieved from https://www.adooq.com/datasheet/A19893 View Source
